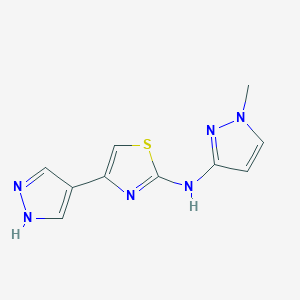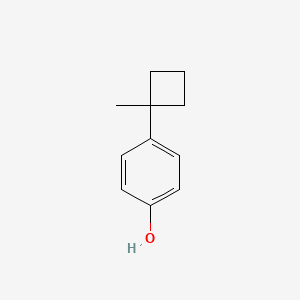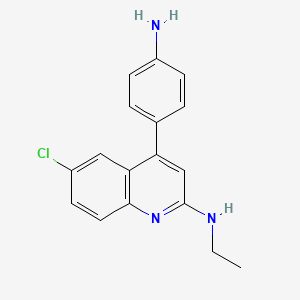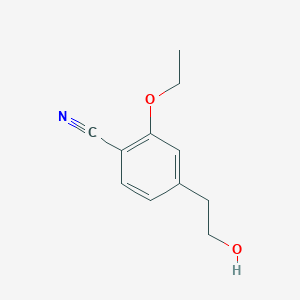
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is an organic compound characterized by the presence of bromine atoms, a methyl group, and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene typically involves the bromination of alkenes. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This combination offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to prepare the corresponding brominated compounds with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding debrominated form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 2,3-Dibromo-4,4-bis(4-methylphenyl)-2-butenoic acid
Uniqueness
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine atoms and a methyl group on the but-3-enoxy moiety differentiates it from other dibromo compounds.
Properties
Molecular Formula |
C12H14Br2O |
|---|---|
Molecular Weight |
334.05 g/mol |
IUPAC Name |
(4,4-dibromo-2-methylbut-3-enoxy)methylbenzene |
InChI |
InChI=1S/C12H14Br2O/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI Key |
WGXHVRSCNWISHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


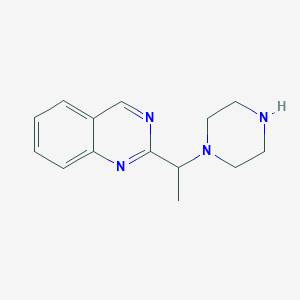
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
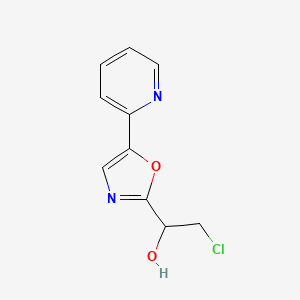
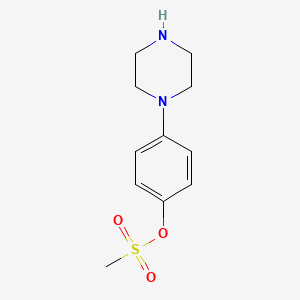
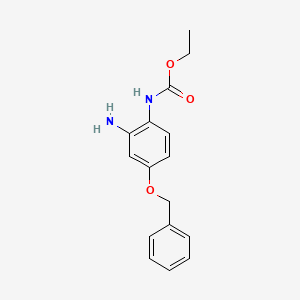

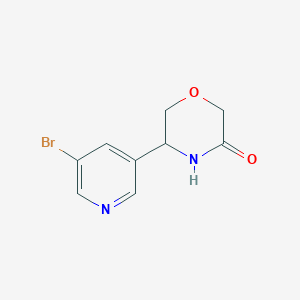
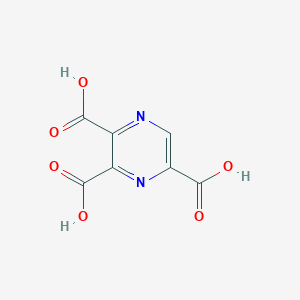
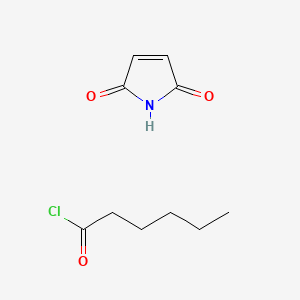
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
